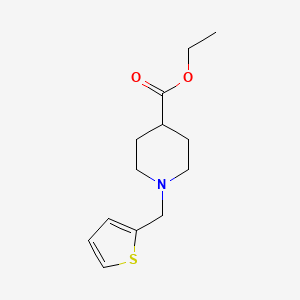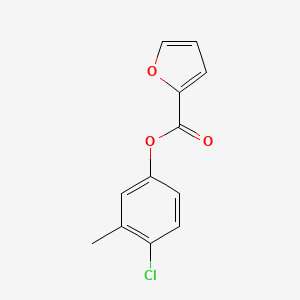
2-(3-ethylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves multi-step chemical reactions, including condensation, cyclization, and amidation. For example, the synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, related compounds, involves structure-activity relationship studies to enhance potency and solubility compared to their precursors (Shukla et al., 2012). Similarly, the synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives utilizes carbodiimide condensation, showcasing the versatility of synthesis methods for such compounds (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives, including those similar to 2-(3-ethylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, is characterized by the presence of a thiadiazole ring, which significantly influences their chemical reactivity and interaction with biological targets. X-ray crystallography and NMR spectroscopy are common techniques used to elucidate these structures, revealing their three-dimensional arrangement and functional group orientation (Zhao et al., 2003).
Chemical Reactions and Properties
Thiadiazole derivatives participate in various chemical reactions, influenced by their functional groups and molecular structure. For instance, the reaction of ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate with different nucleophiles showcases the reactivity of thiadiazole compounds towards nucleophilic substitution reactions (Maadadi et al., 2016).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. These properties are often tailored during the synthesis process to meet specific requirements, as seen in the design and synthesis of glutaminase inhibitors, where analogs were developed with improved solubility (Shukla et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the applications of thiadiazole derivatives. Their ability to form hydrogen bonds and participate in various chemical reactions makes them suitable for a range of applications, from medicinal chemistry to material science. The study of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide illustrates the intermolecular interactions and hydrogen bonding capabilities of such compounds (Ismailova et al., 2014).
Propiedades
IUPAC Name |
2-(3-ethylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-3-10-6-5-7-11(8-10)19-9-12(18)15-14-17-16-13(4-2)20-14/h5-8H,3-4,9H2,1-2H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXZOWIFCXXDTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(=O)NC2=NN=C(S2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-ethylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-{4-[4-cyclopropyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)pyridine](/img/structure/B5634604.png)
![(4S)-3-[2-(7-chloro-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]-4-isopropyl-1,3-oxazolidin-2-one](/img/structure/B5634620.png)
![1-methyl-4-{3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-phenylpiperazine](/img/structure/B5634621.png)


![(1S*,5R*)-6-benzyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5634659.png)
![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidine](/img/structure/B5634663.png)
![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B5634669.png)


![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoate](/img/structure/B5634679.png)
![4-methyl-3-{[(4-nitrophenyl)sulfonyl]amino}benzoic acid](/img/structure/B5634681.png)

acetic acid](/img/structure/B5634708.png)